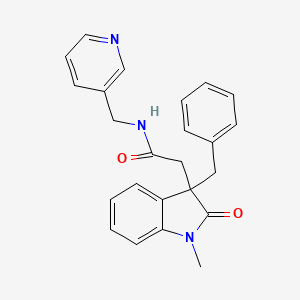

![molecular formula C20H27Cl2FN2O2 B5501344 N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves several key steps, including optical resolution, amination, and asymmetric synthesis. For instance, the enantiomers of mosapride, a compound with structural similarities, were synthesized from optically active methylamines through optical resolution and subsequent amination (Morie et al., 1994). Another example is the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, highlighting an efficient route with over 98% enantiomeric excess via regioselective opening and amination (Kato et al., 1994).

Molecular Structure Analysis

The molecular structure of similar compounds shows significant interactions, such as hydrogen bonding and π-π stacking, which are crucial for their stability and biological activity. For example, the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine reveal intermolecular hydrogen bonds and π-π stacking interactions, contributing to the compound's stability (Aydın et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves a range of reactions, including oximation, substitution, and etherification. A series of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety were synthesized, showcasing the versatility of these compounds in chemical synthesis and their potential antifungal activity (Qu et al., 2015).

科学的研究の応用

Synthesis and Chemical Properties

- Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : A study by Brands et al. (2003) detailed an efficient stereoselective synthesis method for Aprepitant, an NK(1) receptor antagonist, which involved the creation of a unique alpha-(fluorophenyl)morpholine derivative (Brands et al., 2003).

Biological and Pharmacological Activities

- Antifungal Activity of Benzimidazol-2-ylcyanoketone Oxime Ethers : Qu et al. (2015) synthesized compounds containing a morpholine moiety and found that some displayed higher antifungal activity against specific fungi compared to carbendazim (Qu, Li, Xing, & Jiang, 2015).

- Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives : A study by Gorle et al. (2016) reported significant larvicidal activity in some synthesized derivatives, especially those with electron-withdrawing groups attached to the benzyl ring (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Analytical Applications

- Gas Chromatography Analysis for Drug Measurement : Murray et al. (1985) developed a gas chromatographic mass spectrometric assay for analyzing a specific compound in plasma, highlighting the role of fluoroaryl derivatives in this process (Murray, Watson, & Davies, 1985).

Photophysical Studies

- Photolysis of Diazirines : Platz et al. (1991) conducted a study on the photolysis of diazirines, which included compounds with a morpholine moiety, demonstrating the complexities of photoinsertion processes (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).

Safety and Hazards

特性

IUPAC Name |

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O2.2ClH/c21-19-6-4-17(5-7-19)16-25-20-3-1-2-18(14-20)15-22-8-9-23-10-12-24-13-11-23;;/h1-7,14,22H,8-13,15-16H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRSPSBKXRNJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

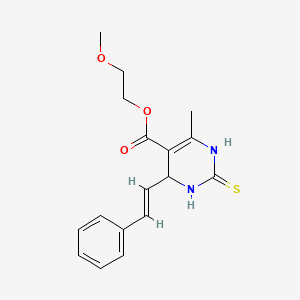

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)